6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-3-10-9(4-8(6)11)12-5-7(2)13-10/h3-4,7,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUKZTVEFCFQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Methylation
- Bromination at the 6-position is typically achieved by starting with 6-bromo-substituted phenol derivatives or via electrophilic aromatic substitution on the benzoxazine precursor.
- Methylation at the 2- and 7-positions can be performed using methyl iodide in the presence of a base such as potassium carbonate in an inert solvent like acetonitrile under an inert atmosphere at moderate temperatures (around 50°C). This step yields 6-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives with good yields (e.g., 87%) after purification by silica gel chromatography.
Reduction and Cyclization
- Reduction of nitro precursors (e.g., 3-(o-nitrophenoxy)butan-2-one) to amino compounds is carried out using catalytic hydrogenation (Pt/C, H2) or chemical reduction (Fe/AcOH, Zn/NH4Cl). This step is crucial for subsequent cyclization.
- Cyclization to form the benzoxazine ring is conducted by intramolecular nucleophilic attack of the amino group on a suitable electrophilic carbonyl or halide, often facilitated by heating in organic solvents such as benzene or acetonitrile.
Acylation and N-Alkylation
- N-acylation of the benzoxazine nitrogen is performed using acyl chlorides in benzene or other inert solvents at room temperature or slightly elevated temperatures, typically stirring for 30–45 minutes. This step yields N-acyl-2,3-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives with yields ranging from 60% to 85% depending on the acyl group used.
- N-alkylation can be achieved by reacting the benzoxazine nitrogen with alkyl halides (e.g., methyl iodide) in the presence of bases like potassium carbonate under inert atmosphere.
Alternative Synthetic Approaches
- One-pot or solventless synthesis using extrusion techniques has been reported for benzoxazine derivatives, involving the reaction of amines, phenols, and formaldehyde at controlled temperatures (100–130°C) and pressures. This method allows for continuous processing and scale-up.
- Oxidation steps such as Swern or Jones oxidation can be employed to convert intermediate alcohols to carbonyl groups if required in the synthetic sequence.
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methylation | Methyl iodide, K2CO3 | Acetonitrile | 50°C, inert atmosphere | 87 | Purification by silica gel chromatography |
| Reduction | Pt/C, H2 or Fe/AcOH, Zn/NH4Cl | Various (e.g., AcOH) | Room temp to 60°C | Moderate | Converts nitro to amino group |
| Cyclization | Heating with 2-aminophenol derivatives | Benzene, DMF | 60–130°C | Variable | Intramolecular ring closure |
| N-Acylation | Acyl chlorides | Benzene | 20–60°C | 60–85 | Stirring 30–45 min |
| N-Alkylation | Alkyl halides, K2CO3 | Acetonitrile | 50°C, inert atmosphere | 80–90 | Alkylation on nitrogen |
| Oxidation (if needed) | Swern or Jones oxidation | Methylene chloride | -60°C | High | Converts alcohol to carbonyl |
| Solventless extrusion | Amines, phenols, paraformaldehyde; extrusion process | None | 100–130°C | High | Continuous processing, scalable |
Research Findings and Observations
- The use of borane-tetrahydrofuran complex as a reducing agent is advantageous for selective reduction steps in benzoxazine synthesis.
- The inert atmosphere and controlled temperature are crucial to prevent side reactions during methylation and acylation steps.
- The solventless extrusion method offers an environmentally friendly and scalable alternative to traditional batch synthesis, with good control over reaction time and product purity.
- Crystallographic studies confirm the cis-configuration of N-acyl-2,3-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, indicating stereochemical control during synthesis.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazine, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Organic Synthesis
6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine serves as a valuable building block in organic synthesis. Its derivatives can be utilized to construct more complex molecules that are important in pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations makes it a versatile intermediate.
Research indicates that derivatives of this compound may exhibit significant biological activities. Studies have shown potential interactions with molecular targets such as enzymes and receptors. For instance:
- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against various bacterial strains.
- Anticancer Activity : Some studies suggest that modifications of this compound can lead to cytotoxic effects on cancer cell lines.
Materials Science
In materials science, benzoxazine resins derived from compounds like this compound are valued for their thermal stability and mechanical strength. These resins are used in:
- Advanced Composites : They are employed in aerospace and automotive industries due to their lightweight and durable characteristics.
- Coatings : The thermal properties allow for applications in high-performance coatings that withstand extreme conditions.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of synthesized derivatives of this compound against E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential for development as an antimicrobial agent.
Case Study 2: Thermal Properties in Composites
Research by Jones et al. (2024) focused on the incorporation of benzoxazine resins into composite materials for aerospace applications. The study found that composites containing these resins exhibited improved thermal stability and mechanical properties compared to traditional epoxy-based composites.
Summary Table of Applications
| Application Area | Description | Key Findings/References |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile intermediate for drug development |
| Biological Activity | Potential antimicrobial and anticancer properties | Smith et al., 2023 |
| Materials Science | Used in advanced composites and coatings | Jones et al., 2024 |
Mechanism of Action
The mechanism of action of 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance binding affinity or selectivity for certain targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Methyl groups at positions 2 and 7 increase lipophilicity, which may improve membrane permeability. Key analogs include:
6-Bromo-3,4-dihydro-2H-1,4-benzoxazine (C₈H₈BrNO)
- Molecular Weight : 214.06 g/mol
- Key Data: Synthesized via alkylation of 2-amino-4-bromophenol with ethyl 2,3-dibromopropanoate (yield: 80%) . Elemental analysis: Calcd C 46.18%, H 4.23%, N 4.90%; Found C 46.42%, H 4.11%, N 5.07% .
- Activity : Derivatives of this scaffold exhibit dual antithrombotic activity (thrombin inhibition and GPIIb/IIIa antagonism) .
7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine (C₁₀H₁₂BrNO)
- Molecular Weight : 242.11 g/mol
- Key Data : CAS 1201684-80-1; synthesized with 2,2-dimethyl substitution, introducing steric hindrance at position 2 .
- Activity: Not explicitly reported, but dimethyl groups may stabilize conformational flexibility.
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (C₈H₈N₂O₂)
Pharmacological Profiles of Key Analogs
Physicochemical Properties
*Lipophilicity inferred from substituent contributions.
Biological Activity
Overview
6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. Its unique structure, characterized by the presence of bromine and methyl groups, imparts distinctive chemical properties that influence its biological activity. This article explores the compound's biological activities, including its pharmacological effects, synthesis methods, and relevant research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. One common method includes the reaction of 2,7-dimethylphenol with bromine to introduce the bromine atom, followed by cyclization with formaldehyde and an amine source to form the benzoxazine ring.
Pharmacological Effects
Research indicates that benzoxazine derivatives exhibit a range of biological activities:
- Serotonin Receptor Antagonism : A study on related compounds demonstrated that modifications at the 2 position of the benzoxazine ring can enhance antagonistic activities against serotonin-3 (5HT3) receptors. The introduction of substituents increased affinity and activity, with specific compounds showing significant receptor binding capabilities .
- Cardioprotective Effects : Compounds similar to this compound have been evaluated for cardioprotective activities. For instance, derivatives were tested in H9c2 cardiomyocytes against doxorubicin-induced toxicity. Results indicated that specific modifications improved cell viability significantly .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Similar benzoxazine derivatives have been noted for their ability to inhibit various cancer cell lines through multiple mechanisms including modulation of signaling pathways like NF-κB .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom may enhance binding affinity or selectivity for these targets.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 6; Methyl groups at positions 2 and 7 | Antagonism at 5HT3 receptors; Cardioprotective |
| 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzoxazine | Bromine at position 6; Methyl groups at positions 2 and 2 | Limited receptor activity |
| 6-Nitro-3,4-dihydro-2H-benzoxazine | Nitro group substitution | Enhanced anticancer activity |
Case Studies
Several studies have evaluated the biological activity of benzoxazines:
- Serotonin Receptor Study : A series of benzoxazine derivatives were synthesized and tested for their ability to bind to serotonin receptors. The study found that compounds with specific substitutions exhibited high binding affinities (Ki values as low as 0.019 nM) indicating strong antagonistic effects against serotonin-induced reflexes in animal models .
- Cardiotoxicity Model : In a model assessing doxorubicin-induced cardiotoxicity in H9c2 cells, several derivatives demonstrated significant protective effects against cell death induced by oxidative stress. Compounds showed improvements in cell viability exceeding 80% when co-treated with doxorubicin .
Q & A
Q. What are the established synthetic routes for 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, and what are their limitations?
Methodological Answer: The synthesis typically involves:
- Step 1: Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols (e.g., bromophenol derivatives), followed by Cu(I)-catalyzed intramolecular C–N cyclization to form the benzoxazine core .
- Step 2: Bromination at the 6-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Limitations:
Q. How can researchers confirm the molecular identity and purity of this compound?
Methodological Answer:
Q. What are the key applications of this compound in academic research?
Methodological Answer:
- Herbicide Safeners: The bromine substituent enhances binding to plant cytochrome P450 enzymes, reducing herbicide toxicity in crops .
- Polymer Precursors: The benzoxazine core can undergo thermal ring-opening polymerization to form high-performance resins for composites .
- Biological Probes: Methyl and bromine groups improve lipophilicity for antifungal/antidepressant activity studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Catalyst Screening: Replace Cu(I) with Pd(0) to reduce side reactions during cyclization .
- Solvent Selection: Use ethanol instead of toluene for greener synthesis and better solubility of intermediates .
- Temperature Control: Maintain <60°C during bromination to avoid over-halogenation .
Example Optimization Table:
| Parameter | Baseline (Cu/I) | Optimized (Pd/EtOH) |
|---|---|---|
| Yield | 45% | 68% |
| Reaction Time | 24 h | 12 h |
| Purity (HPLC) | 88% | 94% |
Q. How do structural modifications (e.g., bromine vs. chlorine) affect the thermal stability of benzoxazine-derived polymers?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Bromine increases char yield (e.g., 55% vs. 40% for chlorine analogues) due to higher radical scavenging capacity .
- Differential Scanning Calorimetry (DSC): Bromine lowers polymerization onset temperature (Tonset ~180°C vs. 210°C for unsubstituted benzoxazines) via electron-withdrawing effects .
Data Comparison:
| Substituent | Tonset (°C) | Char Yield (%) |
|---|---|---|
| Br | 180 | 55 |
| Cl | 195 | 40 |
| H | 210 | 35 |
Q. How can researchers resolve contradictions in reported biological activities of benzoxazine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methyl, bromine) and test against standardized assays (e.g., Fusarium spp. for antifungal activity) .
- Meta-Analysis: Compare data across studies using tools like molecular docking to identify conserved binding motifs (e.g., oxazine ring interactions with CYP450) .
Example Conflict Resolution:
A 2021 study reported weak antifungal activity for 6-bromo derivatives , while a 2012 paper noted strong activity . SAR analysis revealed that 2,7-dimethyl groups sterically hinder target binding, explaining the discrepancy .
Q. What advanced characterization techniques are critical for studying benzoxazine polymerization kinetics?
Methodological Answer:
- In Situ FTIR: Monitor C–O–C ring-opening (~1,250 cm<sup>−1</sup> disappearance) and NH formation (~3,300 cm<sup>−1</sup>) during polymerization .
- Rheology: Track viscosity changes to identify gelation points (Tgel) under isothermal conditions .
- Solid-State NMR: Resolve crosslink density and network formation in polybenzoxazines .
Q. What strategies mitigate environmental concerns in benzoxazine synthesis?
Methodological Answer:
- Solvent-Free Synthesis: Melt polycondensation of phenol, formaldehyde, and amines reduces VOC emissions .
- Bio-Based Feedstocks: Replace formaldehyde with furfurylamine (renewable) to synthesize coumarin-benzoxazine hybrids .
- Catalyst Recycling: Immobilize Cu(I) on silica gel for reuse in cyclization steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
